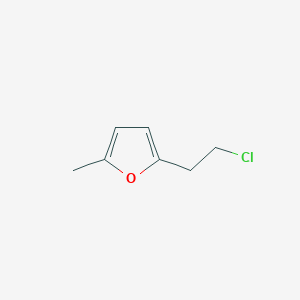

2-(2-Chloroethyl)-5-methylfuran

Description

2-(2-Chloroethyl)-5-methylfuran is a furan derivative with a methyl group at the 5-position and a 2-chloroethyl substituent at the 2-position of the furan ring. This compound is structurally related to biofuel intermediates like 2,5-dimethylfuran (DMF) but differs in substituent functionality. Limited commercial availability is noted, as it is listed as discontinued in supplier catalogs .

Properties

IUPAC Name |

2-(2-chloroethyl)-5-methylfuran | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClO/c1-6-2-3-7(9-6)4-5-8/h2-3H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJJMUOZJJFNLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00492906 | |

| Record name | 2-(2-Chloroethyl)-5-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00492906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62429-64-5 | |

| Record name | 2-(2-Chloroethyl)-5-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00492906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-5-methylfuran can be achieved through several methods. One common approach involves the alkylation of 5-methylfuran with 2-chloroethanol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-5-methylfuran undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

Oxidation Reactions: The furan ring can be oxidized using reagents like potassium permanganate or chromium trioxide, resulting in the formation of furan-2,5-dicarboxylic acid derivatives.

Reduction Reactions: The chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols, alkoxides), aprotic solvents (DMF, THF), strong bases (sodium hydride, potassium tert-butoxide).

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), acidic or basic conditions.

Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), anhydrous conditions.

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Ethyl-substituted furan derivatives.

Scientific Research Applications

2-(2-Chloroethyl)-5-methylfuran has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-5-methylfuran involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, or other cellular components. This can result in the inhibition of enzymatic activities, disruption of cellular processes, or induction of cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 2-(2-Chloroethyl)-5-methylfuran, differing primarily in substituent groups and applications:

Research Findings and Data Tables

Physicochemical Properties

| Property | 2,5-Dimethylfuran (DMF) | This compound |

|---|---|---|

| Molecular Formula | C₆H₈O | C₇H₉ClO |

| Molecular Weight (g/mol) | 96.13 | 144.60 |

| Boiling Point (°C) | 92–94 | Not reported |

| Water Solubility | Low | Likely low (chloroethyl group) |

| Key Application | Biofuel, solvent | Synthetic intermediate (theor.) |

Alkylation Potential Comparison

Critical Analysis and Gaps

- Limited Data: Direct studies on this compound are absent. Most inferences derive from structural analogs.

- Synthetic Utility : The chloroethyl group may serve as a leaving group in nucleophilic substitution reactions, enabling further derivatization (e.g., forming ethers or amines).

- Toxicity Concerns : Chlorinated furans require rigorous toxicological evaluation before industrial or pharmaceutical use.

Biological Activity

2-(2-Chloroethyl)-5-methylfuran (CAS No. 62429-64-5) is an organic compound that has garnered attention due to its potential biological activities. This compound is characterized by a furan ring substituted with a chloroethyl group and a methyl group, which may influence its interaction with biological systems. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and agrochemicals.

- Molecular Formula : C7H9ClO

- Molecular Weight : 146.60 g/mol

- Structure : The structure features a furan ring, a chloroethyl substituent, and a methyl group, which may contribute to its reactivity and biological interactions.

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological macromolecules, including proteins and nucleic acids. The chloroethyl group may facilitate alkylation reactions, leading to potential genotoxic effects, while the furan moiety can participate in redox reactions.

Antimicrobial Activity

Research has indicated that compounds containing furan rings exhibit antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity and Anticancer Potential

Studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound has shown promising results in inducing apoptosis in human cancer cells, highlighting its potential as an anticancer agent.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Case Study 1: Genotoxicity Assessment

A study conducted on Wistar rats evaluated the genotoxic effects of this compound through oral administration. The results indicated significant DNA damage measured by comet assay techniques, suggesting that this compound may pose genotoxic risks at certain dosages.

Case Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, the efficacy of this compound against multidrug-resistant bacterial strains was assessed. The compound demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential utility in treating resistant infections.

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. However, preliminary studies suggest that it may be rapidly absorbed following oral administration, with a moderate half-life that could support therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.